molecular formula C11H14N2 B8724896 3-Cyclohex-1-en-1-ylpyridin-2-amine

3-Cyclohex-1-en-1-ylpyridin-2-amine

Cat. No. B8724896
M. Wt: 174.24 g/mol
InChI Key: CYJHZKGYARMLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohex-1-en-1-ylpyridin-2-amine is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclohex-1-en-1-ylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohex-1-en-1-ylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Cyclohex-1-en-1-ylpyridin-2-amine

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(cyclohexen-1-yl)pyridin-2-amine

InChI

InChI=1S/C11H14N2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h4-5,7-8H,1-3,6H2,(H2,12,13)

InChI Key

CYJHZKGYARMLKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=C(N=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 39a by using 3-bromopyridin-2-amine (0.42 g, 2.40 mmol), 2-cyclohex-1-en-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.50 g, 2.40 mmol), tetrakis(triphenylphosphine)palladium (0) (0.14 g, 0.12 mmol), cesium carbonate (1.72 g, 5.29 mmol), 1,4-dioxane (8.0 mL) and water (4.0 mL), to yield the title compound (403.3 mg, 96%) as a colorless oil.
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1.72 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
0.14 g
Type
catalyst
Reaction Step Five
Name
Quantity
4 mL
Type
solvent
Reaction Step Six
Yield
96%

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